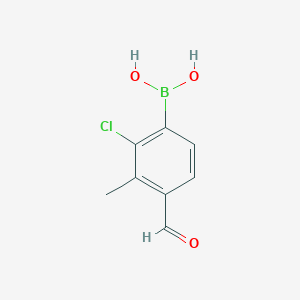
2-氯-4-甲酰基-3-甲基苯基硼酸
描述
2-Chloro-4-formyl-3-methylphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group, a chlorine atom, a formyl group, and a methyl group on a phenyl ring. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
科学研究应用
2-Chloro-4-formyl-3-methylphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of drug candidates and probes for biological studies.
Industry: It is employed in the production of materials with specific electronic and optical properties.
作用机制
Target of Action
The primary target of 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-4-formyl-3-methylphenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of 2-Chloro-4-formyl-3-methylphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-formyl-3-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a crucial role, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemical groups .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-formyl-3-methylphenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 2-chloro-4-methylphenol, undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Formylation: The resulting boronic acid derivative is then subjected to a formylation reaction using reagents like formyl chloride or formic acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective and environmentally friendly reagents and catalysts. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 2-Chloro-4-formyl-3-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group, forming an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-4-formyl-3-methylbenzoic acid.
Reduction: 2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
相似化合物的比较
3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester: This compound is structurally similar but has a different arrangement of substituents on the phenyl ring.
2-Chloro-4-methylphenylboronic acid: This compound lacks the formyl group, making it less reactive in certain cross-coupling reactions.
Uniqueness: 2-Chloro-4-formyl-3-methylphenylboronic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable reagent in both academic and industrial settings.
属性
IUPAC Name |
(2-chloro-4-formyl-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEPSLHUTAEFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


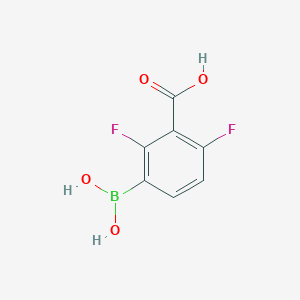

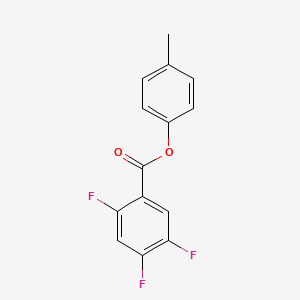
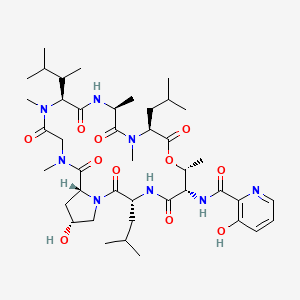
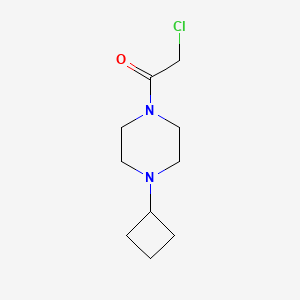



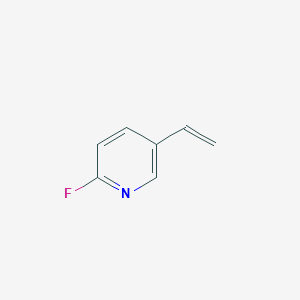
![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)
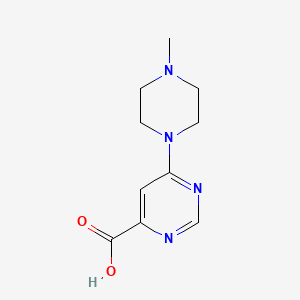
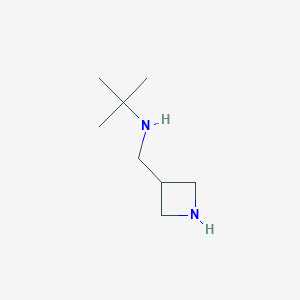
![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
amine](/img/structure/B1466086.png)
